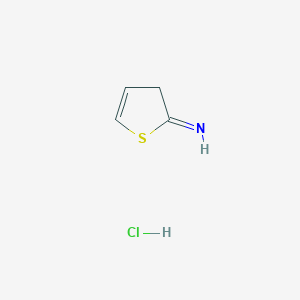

Thiophen-2(3H)-imine hydrochloride

Description

Thiophen-2(3H)-imine hydrochloride is a heterocyclic compound featuring a thiophene ring fused with an imine functional group, stabilized as a hydrochloride salt. Its molecular formula is C₄H₅NS·HCl, with a molecular weight of 134.02 g/mol (inferred from analogous structures in ). The compound’s structure includes a five-membered thiophene ring with a conjugated imine group at the 2-position, protonated as a hydrochloride salt. This configuration enhances its reactivity in organic synthesis, particularly in nucleophilic additions and cyclization reactions.

For thiophene derivatives, methods involving Grignard reagents () or condensation reactions with hydrogen chloride () are plausible routes. Applications of such imine hydrochlorides span medicinal chemistry (e.g., as intermediates for bioactive molecules) and materials science due to their electronic properties.

Properties

Molecular Formula |

C4H6ClNS |

|---|---|

Molecular Weight |

135.62 g/mol |

IUPAC Name |

3H-thiophen-2-imine;hydrochloride |

InChI |

InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1,3,5H,2H2;1H |

InChI Key |

VOYWYCKQCVUUQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CSC1=N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-2(3H)-imine hydrochloride can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with ammonia or primary amines under acidic conditions to form the imine derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the imine and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2(3H)-imine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiophen-2-amine.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiophen-2-amine, and various substituted thiophenes .

Scientific Research Applications

Thiophen-2(3H)-imine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: It is used in the production of organic semiconductors, light-emitting diodes, and other electronic materials

Mechanism of Action

The mechanism of action of thiophen-2(3H)-imine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Benzo[c]thiophen-1(3H)-imine Derivatives

- Structure : Benzene-fused thiophene with an imine group (C₈H₇NS·HCl).

- Synthesis : Cyclization of 2-(1-hydroxyalkyl)benzothioamides using methanesulfonyl chloride ().

- Reactivity : Enhanced aromatic stabilization due to benzene fusion, making them less reactive in electrophilic substitutions compared to Thiophen-2(3H)-imine hydrochloride.

- Applications : Medicinal chemistry (e.g., antimicrobial agents) .

(2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine Hydrochloride

- Structure : Thiazole ring with a bromophenyl substituent (C₁₃H₁₆BrClN₂S).

- Synthesis : Likely involves alkylation of thiazole precursors and subsequent imine formation ().

- Reactivity : The thiazole ring confers greater basicity compared to thiophene, altering its coordination chemistry.

- Applications: Potential use in coordination polymers or as enzyme inhibitors .

2-Iminothiolane Hydrochloride

- Structure : Five-membered thiolane ring with an imine (C₄H₇NS·HCl).

- Synthesis : Direct condensation of thiolactones with HCl gas ().

- Reactivity : The sulfur atom in thiolane enhances nucleophilicity, enabling protein cross-linking applications.

- Applications : Bioconjugation reagent in biochemistry .

Comparative Data Table

*Inferred from analogous Grignard reactions ().

Key Research Findings

Tautomerism and Stability : Substituents significantly influence tautomeric equilibria. For example, methyl groups at the 5-position of thiophen-2(3H)-ones stabilize the thiophenic tautomer (B) over the conjugated form (D) (). This contrasts with phenyl-substituted derivatives, where conjugation dominates .

Solvent Effects : Grignard reactions in 2-MeTHF (methyltetrahydrofuran) yield higher efficiency and safety compared to THF or Et₂O, relevant for synthesizing thiophene intermediates ().

Synthetic Flexibility : Hybrid solvent systems (e.g., 2-MeTHF with toluene) broaden reaction scope for thiophene derivatives, enabling greener chemistry ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.